Chlamydosporal
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Overview
Description
Chlamydosporal is a complex organic compound belonging to the class of pyran derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlamydosporal can be achieved through multicomponent reactions. One efficient method involves the use of a three-component reaction, which includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . This reaction proceeds via a Knoevenagel condensation followed by 6π-electrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves eco-friendly synthesis methods. For instance, the use of ammonium acetate-mediated formal oxa-[3 + 3] cycloaddition has been reported to be an effective and green approach . This method not only provides high yields but also minimizes the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Chlamydosporal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chlamydosporal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Chlamydosporal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives such as:
- 2H-Pyran, 3,4-dihydro-2-methoxy-
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives .
Uniqueness
What sets Chlamydosporal apart is its unique structural features, including the presence of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
134152-11-7 |
---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.228 |
IUPAC Name |
(6S,8aS)-5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydropyrano[2,3-b]pyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-5-15-11(2)9(10(6)13)7(14-3)4-8(12)16-11/h4,6,13H,5H2,1-3H3/t6-,11-/m0/s1 |
InChI Key |
KZWDBDMVXZKACU-KGFZYKRKSA-N |
SMILES |
CC1COC2(C(=C1O)C(=CC(=O)O2)OC)C |
Synonyms |
chlamydosporal |
Origin of Product |
United States |
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